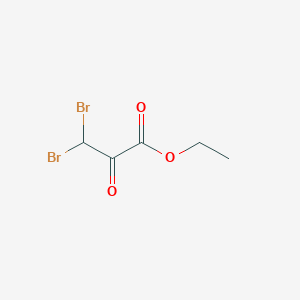

Ethyl 3,3-dibromo-2-oxopropanoate

Overview

Description

Ethyl 3,3-dibromo-2-oxopropanoate is a chemical compound with the molecular formula C5H6Br2O3 . It is also known by other names such as Ethyl dibromopyruvate . It is a cell-permeable ester of the glycolysis inhibitor 3-bromopyruvate (3-BrPA) that is known to target hexokinase II (HK2) and GAPDH .

Synthesis Analysis

The synthesis of Ethyl 3,3-dibromo-2-oxopropanoate involves the reaction of ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) with hydroxylamine hydrochloride in methanol–chloroform . This reaction gives the oxime, which can be recrystallized from dichloromethane–hexane .Molecular Structure Analysis

The molecular structure of Ethyl 3,3-dibromo-2-oxopropanoate can be represented by the InChI string: InChI=1S/C5H6Br2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3 . The Canonical SMILES representation is: CCOC(=O)C(=O)C(Br)Br .Chemical Reactions Analysis

Ethyl 3,3-dibromo-2-oxopropanoate can react with bases to give ethyl 2-nitrosopropenoate, an electron-deficient heterodiene . It can also react with metals to produce hydrogen, a highly flammable and explosive gas .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3,3-dibromo-2-oxopropanoate is 273.91 g/mol . It has a topological polar surface area of 43.4 Ų . The compound is soluble in ether, dichloromethane, and most organic solvents .Scientific Research Applications

Synthesis and Chemical Transformations

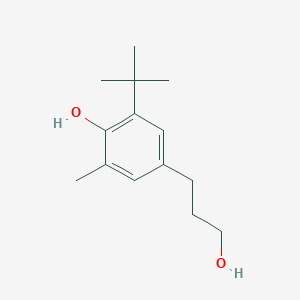

Synthesis of Functionalized Molecules : Ethyl 3,3-dibromo-2-oxopropanoate is employed in the synthesis of complex molecules such as ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, highlighting its role in constructing heterocyclic compounds with potential utility in material science and medicinal chemistry (Larionova et al., 2013).

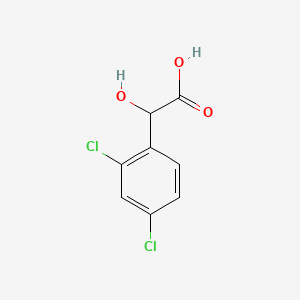

Asymmetric Reductions : The compound is used as a starting material in asymmetric reduction reactions to produce enantioselectively reduced alcohol derivatives, which are critical in the synthesis of chiral pharmaceuticals (Salvi & Chattopadhyay, 2006).

Development of Bioanalytical Methods : Research includes the establishment of quantitative bioanalytical methods for molecules similar to ethyl 3,3-dibromo-2-oxopropanoate, indicating its importance in facilitating drug development and pharmacokinetic studies (Nemani et al., 2018).

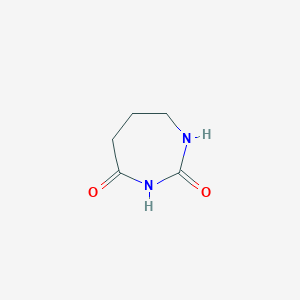

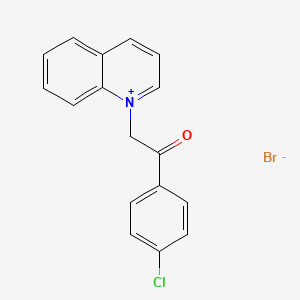

Novel Synthetic Pathways : Ethyl 3,3-dibromo-2-oxopropanoate derivatives are pivotal in generating novel synthetic pathways, such as the oxidative dehydrobromination to produce quinoxalyl aryl ketones, showcasing the compound's utility in expanding synthetic organic chemistry's horizons (Gorbunova & Mamedov, 2006).

Material Science and Catalysis

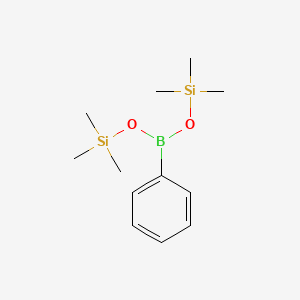

Catalysis and Reaction Mechanisms : Investigations into the catalytic reactions involving ethyl 3,3-dibromo-2-oxopropanoate analogs contribute to a deeper understanding of reaction mechanisms and the development of more efficient catalytic processes, which are crucial for sustainable chemistry and industrial applications (Liu et al., 2017).

Advanced Material Development : The compound's derivatives are explored for enhancing the performance of materials, such as in the field of energy storage, indicating its potential role in improving lithium-ion battery technologies (Huang et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 3,3-dibromo-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNLKNXLOUVIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336434 | |

| Record name | Ethyl 3,3-dibromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-dibromo-2-oxopropanoate | |

CAS RN |

76179-25-4 | |

| Record name | Ethyl 3,3-dibromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro-](/img/structure/B3056965.png)